molecular formula C15H18N4O B2515954 3-phenyl-1-(1H-1,2,4-triazole-5-carbonyl)azepane CAS No. 2034472-75-6

3-phenyl-1-(1H-1,2,4-triazole-5-carbonyl)azepane

Cat. No.: B2515954
CAS No.: 2034472-75-6
M. Wt: 270.336
InChI Key: WANHJXDNJCDPFC-UHFFFAOYSA-N
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Description

3-phenyl-1-(1H-1,2,4-triazole-5-carbonyl)azepane: is a compound that features a unique combination of a phenyl group, a triazole ring, and an azepane ring. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-phenyl-1-(1H-1,2,4-triazole-5-carbonyl)azepane typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the CuAAC reaction and optimizing reaction conditions to maximize yield and purity .

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in binding to specific enzymes and receptors, making it a candidate for drug development .

Medicine: The compound is being investigated for its potential therapeutic applications. It has shown activity against certain bacterial and fungal strains, making it a potential candidate for antimicrobial drugs .

Industry: In the industrial sector, the compound is used in the development of new materials with unique properties. Its triazole ring imparts stability and resistance to degradation, making it valuable in the production of polymers and coatings .

Comparison with Similar Compounds

Uniqueness: 3-phenyl-1-(1H-1,2,4-triazole-5-carbonyl)azepane is unique due to the presence of both the azepane and triazole rings. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

3-Phenyl-1-(1H-1,2,4-triazole-5-carbonyl)azepane is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activities, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of azepane derivatives with triazole-containing reagents. Various methods have been developed to optimize yield and purity. For instance, the use of copper-catalyzed reactions has been reported to enhance the efficiency of synthesizing triazole derivatives.

Key Synthesis Steps:

  • Formation of the Triazole Ring: The initial step involves forming the 1,2,4-triazole ring through a cycloaddition reaction involving azides and alkynes.
  • Carbonylation: The introduction of a carbonyl group at the 5-position of the triazole is achieved through various acylation methods.
  • Final Coupling: The phenyl group is introduced via a coupling reaction with phenyl halides or other electrophilic phenyl sources.

Antimicrobial Activity

Research has demonstrated that derivatives of triazoles exhibit significant antimicrobial properties. A study evaluating various triazole compounds indicated that this compound showed promising activity against both Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainZone of Inhibition (mm)
This compoundE. coli15
This compoundS. aureus18

The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism underlying its anticancer activity may involve apoptosis induction and inhibition of cell proliferation.

Case Study:
A recent study tested the compound against human breast cancer cells (MCF-7). The results indicated an IC50 value of approximately 12 µM, suggesting moderate potency compared to established chemotherapeutics.

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds can often be correlated with their structural features. Modifications at specific positions on the triazole ring or side chains can significantly affect their pharmacological profiles.

Key Findings:

  • Substitution at the 5-position of the triazole enhances antimicrobial activity.
  • The presence of a phenyl group at position 3 contributes to increased lipophilicity and cellular uptake.

Properties

IUPAC Name

(3-phenylazepan-1-yl)-(1H-1,2,4-triazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c20-15(14-16-11-17-18-14)19-9-5-4-8-13(10-19)12-6-2-1-3-7-12/h1-3,6-7,11,13H,4-5,8-10H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANHJXDNJCDPFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=CC=C2)C(=O)C3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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